Enzymatic Desymmetrization Yield Defines the Core Synthetic Advantage
2-[(3-Methoxyphenyl)methyl]-1,3-propanediol undergoes lipase‑catalyzed enzymatic desymmetrization to generate a chiral monoacetate intermediate that is subsequently converted to (-)-enterolactone [1]. In contrast, the structurally analogous 2-benzyl-1,3-propanediol (unsubstituted phenyl) or 2-(4-methoxybenzyl)-1,3-propanediol do not provide the same stereoselectivity in this lipase system, as the 3-methoxy substitution is critical for enzyme recognition [1].
| Evidence Dimension | Enzymatic desymmetrization efficiency |
|---|---|
| Target Compound Data | High enantioselectivity (enantiomeric excess >99% reported for the monoacetate product); overall yield of (-)-enterolactone after subsequent steps: ~19-27% over 7 steps in related syntheses |
| Comparator Or Baseline | 2-Benzyl-1,3-propanediol or 2-(4-methoxybenzyl)-1,3-propanediol: markedly reduced enantioselectivity or no reaction |
| Quantified Difference | Enantioselectivity: >99% ee vs. low/no ee; Yield: enantiomerically pure intermediate obtainable vs. racemic mixture |
| Conditions | Lipase (Candida antarctica) in vinyl acetate, room temperature |
Why This Matters
This stereoselective transformation provides access to enantiomerically pure lignan building blocks that cannot be obtained from regioisomeric or unsubstituted analogs, directly impacting synthetic route efficiency and product purity.
- [1] Chênevert R, Mohammadi-Ziarani G, Caron D, Dasser M. Chemoenzymatic enantioselective synthesis of (-)-enterolactone. Canadian Journal of Chemistry. 1999;77(2):223-226. doi:10.1139/v98-231. View Source
